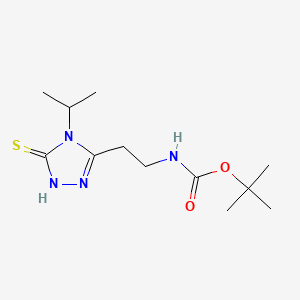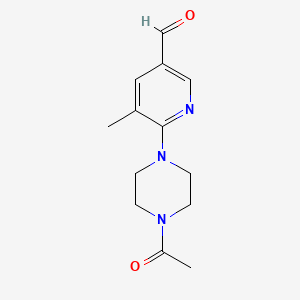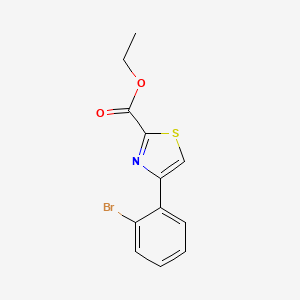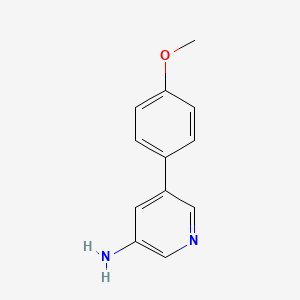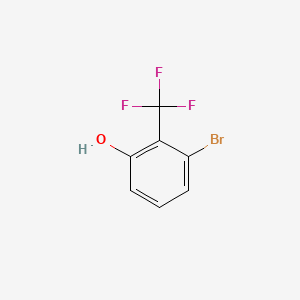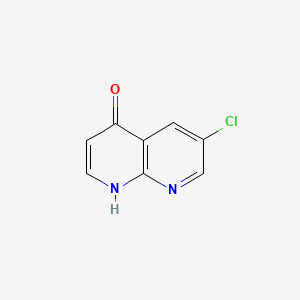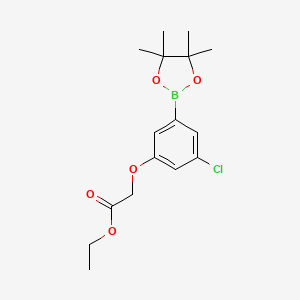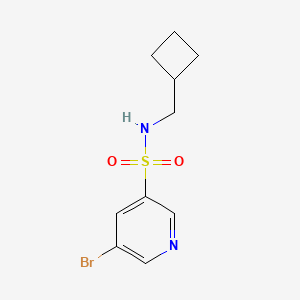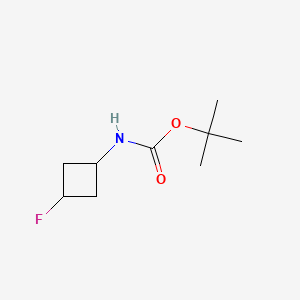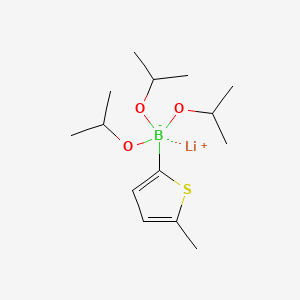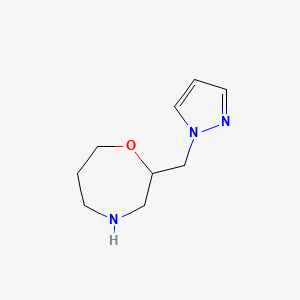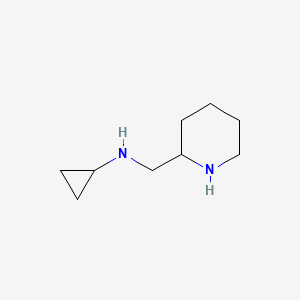
PIPERIDINE-D10-CARBONYL CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine-D10-carbonyl chloride: is a deuterated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The deuterium atoms replace the hydrogen atoms in the piperidine ring, making it a valuable compound for various scientific research applications, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of this compound is C6D10ClNO, and it is often used as a reagent in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: Piperidine-D10-carbonyl chloride can be synthesized through several methods. One common approach involves the deuteration of piperidine followed by the introduction of the carbonyl chloride group. The deuteration process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterium sources. The carbonyl chloride group can be introduced using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration and chlorination processes. These processes are carried out in specialized reactors designed to handle deuterium and chlorinating agents safely. The reaction conditions are optimized to ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions: Piperidine-D10-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to form piperidine-D10-methanol or other reduced derivatives.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions to form more oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution Reactions: Piperidine-D10 derivatives with various functional groups.
Reduction Reactions: Piperidine-D10-methanol and other reduced derivatives.
Oxidation Reactions: Oxidized piperidine-D10 derivatives.
科学的研究の応用
Piperidine-D10-carbonyl chloride has several scientific research applications, including:
NMR Spectroscopy: The deuterated nature of the compound makes it an excellent internal standard or solvent in NMR spectroscopy, providing clear and distinct signals.
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the pharmaceutical industry.
Isotope Labeling: The compound is used in isotope labeling studies to trace the pathways of chemical reactions and biological processes.
Medicinal Chemistry: this compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties
作用機序
The mechanism of action of piperidine-D10-carbonyl chloride primarily involves its reactivity as a carbonyl chloride compound. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. In biological systems, deuterated compounds like this compound are used to study metabolic pathways and drug interactions due to their unique isotopic properties .
類似化合物との比較
Piperidine: The non-deuterated form of piperidine, widely used in organic synthesis and medicinal chemistry.
Piperidine-1-carbonyl chloride: Similar to piperidine-D10-carbonyl chloride but without deuterium atoms.
Piperidine-D10: The deuterated form of piperidine without the carbonyl chloride group.
Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of the carbonyl chloride group further enhances its reactivity, making it a versatile reagent in organic synthesis .
特性
CAS番号 |
1219803-31-2 |
|---|---|
分子式 |
C6H10ClNO |
分子量 |
157.663 |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChIキー |
BIFDXOOJPDHKJH-YXALHFAPSA-N |
SMILES |
C1CCN(CC1)C(=O)Cl |
同義語 |
PIPERIDINE-D10-CARBONYL CHLORIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


